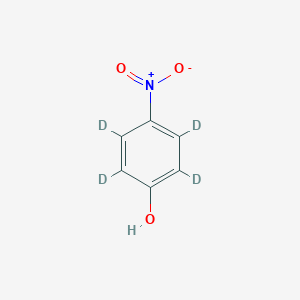

4-Nitrofenol-2,3,5,6-d4

Descripción general

Descripción

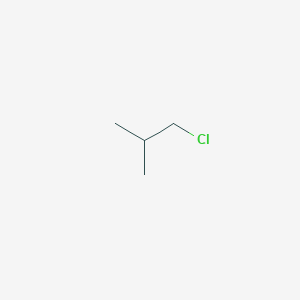

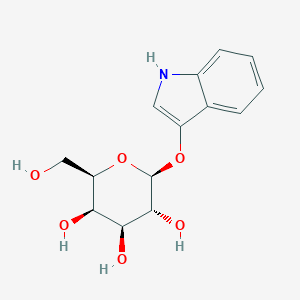

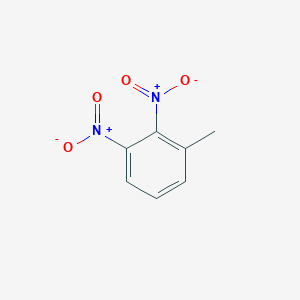

4-Nitrophenol-2,3,5,6-d4 is a deuterium-labeled isotope of 4-nitrophenol. In this compound, the protons at positions C-2, C-3, C-5, and C-6 are replaced by deuterium . It is commonly used in the manufacturing of pharmaceuticals, fungicides, and dyes .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenol-2,3,5,6-d4 is C6HD4NO3 . It is a deuterium-labeled isotope of 4-nitrophenol, meaning that it has the same structure as 4-nitrophenol, but with deuterium (a heavier isotope of hydrogen) replacing the hydrogen atoms at positions C-2, C-3, C-5, and C-6 .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .Physical and Chemical Properties Analysis

4-Nitrophenol-2,3,5,6-d4 is a solid at room temperature . It has a melting point of 113-115 °C . The molecular weight of 4-Nitrophenol-2,3,5,6-d4 is 143.13 g/mol .Aplicaciones Científicas De Investigación

Estándar Analítico en el Análisis de Pesticidas

4-Nitrofenol-2,3,5,6-d4 se utiliza como estándar analítico en el análisis de pesticidas . Ayuda en la determinación de 4-nitrofenol en partículas de escape de diésel mediante cromatografía líquida-espectrometría de masas (LC-MS) .

Estándar Interno en el Análisis de Muestras Biológicas

Este compuesto se puede utilizar como estándar interno para la determinación de analitos en muestras biológicas . Esto es crucial para garantizar la precisión y confiabilidad de los resultados obtenidos.

Análisis de Compuestos Orgánicos Volátiles (VOC)

This compound se utiliza en el análisis de compuestos orgánicos volátiles (VOC) en la atmósfera urbana . Los VOC son un grupo de productos químicos a base de carbono que se evaporan fácilmente a temperatura ambiente y pueden tener impactos significativos en la salud y el medio ambiente.

Cromatografía de Intercambio Iónico

Este compuesto se utiliza en aplicaciones de cromatografía de intercambio iónico (IC) . La IC es una técnica analítica que se utiliza para la separación y cuantificación de aniones y cationes en muestras acuosas .

Monitoreo Ambiental

Debido a su estabilidad y reactividad, this compound se utiliza a menudo en estudios de monitoreo ambiental . Puede ayudar a los investigadores a comprender la presencia y el impacto de ciertos contaminantes en el medio ambiente.

Transformación en 4-Aminofenol

This compound se puede transformar en 4-aminofenol mediante un método electroquímico simple y eficaz . Este proceso prácticamente no produce subproductos no deseados .

Mecanismo De Acción

Target of Action

4-Nitrophenol-2,3,5,6-d4 is a deuterium-labeled isotope of 4-nitrophenol It’s used as an analytical standard for the determination of 4-nitrophenol in diesel exhaust particles .

Mode of Action

It’s known that 4-nitrophenol, the non-deuterated form of this compound, can uncouple oxidative phosphorylation . This suggests that 4-Nitrophenol-2,3,5,6-d4 might interact with its targets in a similar manner, leading to changes in energy metabolism.

Biochemical Pathways

Given its similarity to 4-nitrophenol, it may influence pathways related to energy metabolism, specifically oxidative phosphorylation .

Pharmacokinetics

The compound’s molecular weight is 14313 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Based on its similarity to 4-nitrophenol, it may influence energy metabolism at the cellular level .

Action Environment

The action, efficacy, and stability of 4-Nitrophenol-2,3,5,6-d4 can be influenced by various environmental factors. For instance, the shape and size of the nanomaterials used in its delivery can impact its catalytic efficiencies . Additionally, the electrochemistry of the nanomaterial and the regeneration of the surface for activity can also play a role .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-79-2 | |

| Record name | Phen-2,3,5,6-d4-ol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93951-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)